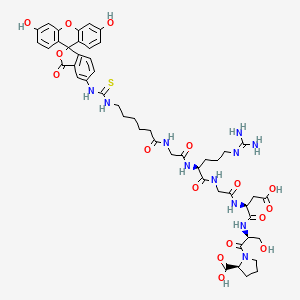

FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H59N11O16S |

|---|---|

Molecular Weight |

1090.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C49H59N11O16S/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77)/t32-,33-,34-,35-/m0/s1 |

InChI Key |

ZCQLVIXAXJPXDZ-BBACVFHCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FITC-Labeled RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arginine-glycine-aspartic acid (RGD) peptide sequence is a key recognition motif for integrin receptors, which are pivotal in cell adhesion, signaling, and migration. Labeling RGD peptides with fluorescein isothiocyanate (FITC) provides a powerful tool for visualizing and quantifying integrin expression and function. This technical guide delves into the core mechanism of action of FITC-labeled RGD peptides, detailing their interaction with integrins, the subsequent downstream signaling cascades, and their applications in biomedical research. This document provides structured quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction: The RGD Motif and Integrin Targeting

Integrins are a family of transmembrane heterodimeric glycoproteins, consisting of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The RGD sequence, found in many ECM proteins like fibronectin and vitronectin, is a primary ligand for several integrins, most notably αvβ3 and αvβ5. These integrins are often overexpressed on the surface of cancer cells and endothelial cells of newly forming blood vessels (neovasculature), making them attractive targets for cancer therapy and diagnostics.

FITC-labeled RGD peptides leverage this specific interaction. The RGD sequence acts as a targeting moiety, selectively binding to integrins, while the FITC fluorophore allows for direct visualization and quantification of this binding. This enables researchers to study integrin expression patterns, track cellular processes, and evaluate the efficacy of RGD-based therapeutic strategies.

The Core Mechanism: Binding to Integrins

The fundamental mechanism of action of FITC-labeled RGD peptides begins with their specific binding to the extracellular domain of integrin receptors. This interaction is primarily governed by the conformation of the RGD motif within the peptide. Cyclic RGD peptides, in particular, often exhibit higher affinity and selectivity for specific integrin subtypes compared to their linear counterparts due to their constrained conformation that mimics the natural presentation of the RGD loop in ECM proteins.

Upon binding, the FITC-RGD peptide can act as either an agonist, initiating intracellular signaling, or an antagonist, blocking the natural ligand-integrin interaction and inhibiting downstream processes. The fluorescent signal from FITC provides a direct readout of the peptide's localization and concentration on the cell surface.

Binding Affinity and Specificity

The efficacy of FITC-RGD peptides is largely determined by their binding affinity (often expressed as the half-maximal inhibitory concentration, IC50) and specificity for different integrin subtypes. Various modifications to the RGD peptide, such as cyclization and the addition of linkers (e.g., polyethylene glycol, PEG), can significantly influence these properties.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on FITC-labeled and other RGD peptides, providing a comparative overview of their binding affinities and experimental concentrations.

| Peptide Conjugate | Cell Line | Target Integrin(s) | IC50 (nM) | Reference |

| FITC-Galacto-RGD₂ | U87MG glioma | αvβ3/αvβ5 | 28 ± 8 | [1][2] |

| FITC-3P-RGD₂ | U87MG glioma | αvβ3/αvβ5 | 32 ± 7 | [1][2] |

| FITC-RGD₂ | U87MG glioma | αvβ3/αvβ5 | 89 ± 17 | [1][2] |

| FITC-3P-RGK₂ (control) | U87MG glioma | αvβ3/αvβ5 | 589 ± 73 | [1][2] |

| c(RGDfK) | U87MG glioma | αvβ3/αvβ5 | 414 ± 36 | [1][2] |

| HYNIC-tetramer | U87MG glioma | αvβ3 | 7 ± 2 | [3] |

| HYNIC-2PEG₄-dimer | U87MG glioma | αvβ3 | 52 ± 7 | [3] |

| NOTA-2PEG₄-dimer | U87MG glioma | αvβ3 | 54 ± 2 | [3] |

Table 1: Binding Affinities of Various RGD Peptide Conjugates.

| Peptide | Cell Line | Application | Concentration | Reference |

| RGD peptide | HL-60 | Apoptosis Induction | 1 mmol/L | [4] |

| Modified RGD peptides | HUVECs | Apoptosis Induction | 75 and 150 ng/mL | [5] |

| RGDFAKLF peptide | HUVECs | Antiproliferative Activity | IC50: 136.7 ng/mL | [6] |

| FAKLFRGD peptide | HUVECs | Antiproliferative Activity | IC50: 200 ng/mL | [6] |

| RGD peptide | HUVECs | Antiproliferative Activity | IC50: 3000 ng/mL | [6] |

Table 2: Experimentally Used Concentrations of RGD Peptides.

Downstream Signaling Pathways

Binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is initiated by the clustering of integrins and the recruitment of various signaling proteins to the cell membrane, forming focal adhesions.

Key signaling pathways activated by RGD-integrin interaction include:

-

Focal Adhesion Kinase (FAK) Pathway : Upon integrin activation, FAK is recruited to focal adhesions and undergoes autophosphorylation. This creates docking sites for other signaling molecules, including Src family kinases. The FAK-Src complex then phosphorylates a host of downstream targets, influencing cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway : The FAK-Src complex can activate the Ras-Raf-MEK-ERK (MAPK) pathway.[7] ERK translocation to the nucleus leads to the regulation of gene expression, promoting cell proliferation and survival.[8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : Integrin activation can also stimulate the PI3K/Akt pathway, a critical regulator of cell survival and apoptosis. Activated Akt phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.

The following diagram illustrates the major signaling pathways initiated by RGD-integrin binding.

Induction of Apoptosis

Interestingly, while RGD-integrin signaling can promote cell survival, under certain conditions, RGD peptides can also induce apoptosis (programmed cell death).[6] One proposed mechanism for this is the direct activation of caspase-3, a key executioner caspase in the apoptotic pathway.[4][9] It has been suggested that RGD peptides can enter cells and interact with procaspase-3, triggering its autoprocessing and activation, thereby initiating the apoptotic cascade.[9] This dual role highlights the complex and context-dependent nature of RGD-mediated cellular responses.

The diagram below outlines the proposed mechanism of RGD-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving FITC-labeled RGD peptides.

Synthesis of FITC-Labeled RGD Peptides

This protocol describes a general method for conjugating FITC to an RGD peptide.[10]

-

Dissolve the RGD peptide (e.g., NH₂-D-[c(RGDfK)]₂) in anhydrous dimethylformamide (DMF).

-

Add FITC and a base, such as diisopropylethylamine (DIPEA), to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a size-exclusion chromatography column (e.g., PD MiniTrap G-10) to remove unreacted FITC.

-

Lyophilize the collected fractions to obtain the purified FITC-RGD peptide.

Cell Adhesion Assay

This protocol is adapted from methodologies used to assess the effect of RGD peptides on cell adhesion.[11]

-

Coat 96-well plates with an ECM protein (e.g., fibronectin) or a synthetic matrix and incubate overnight at 4°C.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Harvest cells and resuspend them in serum-free media.

-

Pre-incubate the cells with varying concentrations of FITC-RGD peptide or a control peptide (e.g., FITC-RAD) for 30 minutes.

-

Seed the pre-incubated cells onto the coated wells and incubate for 1-2 hours at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the adherent cells by measuring the fluorescence of FITC using a plate reader. Alternatively, cells can be fixed, stained with a nuclear dye (e.g., DAPI), and imaged.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of RGD peptides on cell migration.[12][13]

-

Grow cells to confluence in a 6-well plate.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of FITC-RGD peptide or a control peptide.

-

Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Quantify the rate of wound closure by measuring the area of the scratch over time. The fluorescence of FITC-RGD can be used to visualize the peptide's interaction with cells at the wound edge.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines the ability of RGD peptides to induce apoptosis.[5]

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the RGD peptide for a specified duration (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells in the media.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Prep [label="Prepare FITC-RGD Peptide\nand Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture Target Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat Cells with Peptides", fillcolor="#FBBC05", fontcolor="#202124"]; Assay_Choice [label="Select Assay", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion [label="Adhesion Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Migration Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="Data Acquisition\n(Microscopy, Flow Cytometry, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and\nInterpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Peptide_Prep; Start -> Cell_Culture; Peptide_Prep -> Treatment; Cell_Culture -> Treatment; Treatment -> Assay_Choice; Assay_Choice -> Adhesion [label="Adhesion"]; Assay_Choice -> Migration [label="Migration"]; Assay_Choice -> Apoptosis [label="Apoptosis"]; Adhesion -> Data_Acquisition; Migration -> Data_Acquisition; Apoptosis -> Data_Acquisition; Data_Acquisition -> Analysis; Analysis -> End; }

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RGD peptide-induced apoptosis in human leukemia HL-60 cells requires caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field [mdpi.com]

- 8. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. vascularcell.com [vascularcell.com]

Technical Guide: FITC-GRGDSP for Integrin Binding and Cell Adhesion Studies

This guide provides an in-depth overview of the use of Fluorescein isothiocyanate (FITC) conjugated Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide as a tool for studying integrin-mediated cell processes. It is intended for researchers, scientists, and drug development professionals working in cell biology, oncology, and materials science.

Core Concepts

1.1 The RGD Motif and Integrin Recognition

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1] These interactions are fundamental to cellular processes including adhesion, migration, proliferation, and differentiation.[2] A key recognition sequence for many integrins is the Arg-Gly-Asp (RGD) tripeptide motif, which is found in numerous ECM proteins like fibronectin, vitronectin, and fibrinogen.[3][4] The linear GRGDSP peptide mimics the RGD cell attachment site of fibronectin, allowing it to act as a competitive ligand for RGD-binding integrins, primarily subtypes such as αvβ3, αvβ5, and α5β1.[5][6]

1.2 FITC as a Fluorescent Probe

Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that covalently attaches to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[7] It is characterized by an excitation maximum of approximately 491 nm and an emission maximum of 516 nm, making it compatible with standard fluorescence microscopy, flow cytometry, and plate reader instrumentation.[7] By conjugating FITC to the GRGDSP peptide, researchers gain a powerful tool to visualize and quantify integrin binding and subsequent cell behavior without the need for radioactive labels.[8]

Quantitative Data: Integrin Binding Affinities

The binding affinity of RGD-containing peptides to integrins is a critical parameter, often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher binding affinity.

Table 1: Binding Affinity (IC50) of FITC-Conjugated Cyclic RGD Peptides against αvβ3/αvβ5 Integrins on U87MG Glioma Cells.

| Compound | IC50 (nM) |

|---|---|

| FITC-Galacto-RGD₂ | 28 ± 8 |

| FITC-3P-RGD₂ | 32 ± 7 |

| FITC-RGD₂ | 89 ± 17 |

Data sourced from a competitive displacement assay using ¹²⁵I-echistatin.[9][10]

Table 2: Binding Affinity (IC50) of Linear RGD Peptides against Various Integrin Subtypes.

| Peptide | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) |

|---|---|---|---|

| GRGDSPK | 12.2 | 201 | 34 |

| GRGDSP | 19.3 | 167 | 51 |

| GRGDS | 40.5 | 580 | 335 |

| RGD | 89.0 | 448 | 296 |

Data sourced from a solid-phase ELISA-like binding assay.[5]

Experimental Applications and Protocols

FITC-GRGDSP is a versatile tool for a range of cellular assays. Below are detailed protocols for its key applications.

3.1 Integrin Binding Assay (Competitive Displacement)

This assay quantifies the binding affinity of a test compound by measuring its ability to displace FITC-GRGDSP from integrin receptors.

Caption: Workflow for a competitive integrin binding assay.

Methodology:

-

Plate Coating: Coat a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Integrin Binding: Add purified integrin receptors (e.g., αvβ3) to each well and incubate for 1-2 hours.

-

Competition: Add a constant concentration of FITC-GRGDSP along with varying concentrations of the unlabeled competitor ligand.

-

Incubation: Incubate the plate for 2-3 hours at room temperature to allow binding to reach equilibrium.

-

Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptides.

-

Readout: Measure the remaining fluorescence in each well using a plate reader (Excitation ~490 nm, Emission ~520 nm).

-

Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.2 Cell Adhesion Assay

This assay measures the ability of cells to adhere to a surface coated with FITC-GRGDSP, providing a functional readout of integrin activity.

Caption: Workflow for a plate-based cell adhesion assay.

Methodology:

-

Plate Coating: Coat wells of a 24- or 96-well plate with solutions of GRGDSP peptide at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) overnight.[11] As a negative control, use a scrambled peptide (e.g., GRGESP).

-

Blocking: Wash wells and block with 1% BSA for 1 hour.

-

Cell Seeding: Harvest cells, wash with PBS, and resuspend in serum-free media. Add a known number of cells (e.g., 4 x 10⁵) to each well.[11]

-

Adhesion: Incubate at 37°C in a CO₂ incubator for a specified time (e.g., 60-90 minutes) to allow for adhesion.[4][11]

-

Washing: Carefully remove the media and wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. A reliable method is to lyse the remaining cells and use a fluorescent dye that binds to DNA, such as CyQuant® GR.[12] The fluorescence is directly proportional to the cell number.[12]

3.3 Quantification of Integrin Expression by Flow Cytometry

FITC-GRGDSP can be used as a fluorescent ligand to label and quantify the surface expression of RGD-binding integrins on different cell populations.

Methodology:

-

Cell Preparation: Harvest cells and wash them in a buffer containing 2% FCS to reduce non-specific binding.[13]

-

Labeling: Resuspend cells to a concentration of ~1x10⁶ cells/mL. Add FITC-GRGDSP to the cell suspension at a predetermined optimal concentration. Incubate for 30-45 minutes at 4°C to allow binding while minimizing internalization.[13]

-

Washing: Wash the cells twice with cold buffer to remove unbound peptide.

-

Data Acquisition: Resuspend the final cell pellet and analyze on a flow cytometer using the 488 nm laser for excitation. Collect fluorescence data in the appropriate channel (typically ~520 nm).

-

Analysis: Gate on the live cell population based on forward and side scatter. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of available integrin binding sites.[14]

RGD-Integrin Signaling Pathway

Binding of GRGDSP to integrins does not merely anchor the cell; it initiates a cascade of intracellular signals known as "outside-in" signaling.[3] This signaling regulates critical cellular functions. In cortical neurons, GRGDSP binding has been shown to induce a rapid signaling cascade involving the NMDA receptor.[15]

Caption: RGD-induced rapid signaling in cortical neurons.[15]

This pathway highlights a functional connection between adhesion receptors and synaptic transmission machinery. The binding of the GRGDSP peptide to integrins leads to the activation of Src kinase, which in turn modulates NMDA receptor activity, causing an influx of intracellular calcium.[15] This is followed by the activation of the ERK1/2 MAP kinase pathway, a central regulator of cell proliferation, differentiation, and survival.[15][16]

References

- 1. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]

- 2. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 8. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FITC-conjugated cyclic RGD peptides as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imaging and quantitative analysis of integrin-dependent cell-matrix adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Localization of FITC-RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms of cellular uptake and the subsequent intracellular localization of Fluorescein isothiocyanate (FITC) conjugated Arginine-Glycine-Aspartic acid (RGD) peptides. A comprehensive understanding of these processes is critical for the development of targeted drug delivery systems, advanced imaging probes, and novel therapeutic strategies that leverage the specificity of RGD peptides for integrin receptors.

Introduction: The Significance of RGD Peptides in Cellular Targeting

The RGD tripeptide sequence is a key recognition motif for a subset of integrins, a family of transmembrane glycoprotein receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1] Notably, integrins such as αvβ3 and αvβ5 are often overexpressed on the surface of angiogenic endothelial cells and various tumor cells, making them attractive targets for cancer therapy and imaging.[2][3] By conjugating FITC, a widely used fluorophore, to RGD peptides, researchers can visualize and quantify the binding, uptake, and trafficking of these peptides in living cells. This guide provides a detailed overview of the quantitative aspects of this interaction, the experimental protocols to study it, and the underlying biological pathways.

Quantitative Analysis of FITC-RGD Peptide Binding

The binding affinity of FITC-RGD peptides to their target integrins is a crucial parameter for their efficacy as targeting ligands. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled competitor.

Table 1: Integrin αvβ3/αvβ5 Binding Affinity of FITC-Conjugated Cyclic RGD Peptides [4][5]

| Peptide Conjugate | IC50 (nM) |

| FITC-Galacto-RGD₂ | 28 ± 8 |

| FITC-3P-RGD₂ | 32 ± 7 |

| FITC-RGD₂ | 89 ± 17 |

| FITC-3P-RGK₂ (control) | 589 ± 73 |

| c(RGDfK) (standard) | 414 ± 36 |

Data was obtained using a competitive displacement assay with ¹²⁵I-echistatin on U87MG glioma cells, which express high levels of αvβ3 integrin.[4][5]

Experimental Protocols for Studying Cellular Uptake and Localization

A variety of techniques are employed to investigate the cellular uptake and localization of FITC-RGD peptides. The following sections detail the methodologies for the key experiments.

Synthesis of FITC-RGD Peptide Conjugates

The synthesis of FITC-RGD peptides is a critical first step. A general protocol involves the reaction of the primary amine of the RGD peptide with the isothiocyanate group of FITC under basic conditions.

Protocol for FITC-RGD₂ Synthesis: [6]

-

Dissolve the dimeric cyclic RGD peptide (NH₂-D-[c(RGDfK)]₂) in anhydrous dimethylformamide (DMF).

-

Add FITC and a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the solution.

-

Stir the reaction mixture at room temperature for several hours to allow for conjugation.

-

Remove the solvent under reduced pressure.

-

Purify the FITC-RGD₂ conjugate using a size-exclusion chromatography column (e.g., PD MiniTrap G-10) to remove unreacted FITC.

-

Lyophilize the collected fractions to obtain the purified product.

Cell Culture

The choice of cell line is crucial for studying RGD-mediated uptake. Cell lines with high expression of target integrins, such as the U87MG human glioma cell line (high αvβ3 expression), are commonly used.[4][5] M21 human melanoma cells (αvβ3 positive) and their αv-deficient variant, M21L cells, can be used to demonstrate integrin-specific uptake.[7]

General Cell Culture Protocol:

-

Culture cells in the appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells regularly to maintain sub-confluent cultures.

Confocal Microscopy for Cellular Localization

Confocal microscopy provides high-resolution images of the subcellular localization of FITC-RGD peptides.

Protocol for Confocal Microscopy: [8][9]

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Incubate the cells with the FITC-RGD peptide conjugate at a specific concentration (e.g., 1-10 µM) in serum-free medium for a defined period (e.g., 30 minutes to 2 hours) at 37°C.

-

To identify specific organelles, co-stain with organelle-specific fluorescent markers (e.g., LysoTracker Red for lysosomes).

-

Wash the cells with phosphate-buffered saline (PBS) to remove unbound peptide.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

-

Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for FITC (excitation ~495 nm, emission ~520 nm), the organelle marker, and DAPI.

Flow Cytometry for Quantitative Uptake Analysis

Flow cytometry is a powerful technique for quantifying the cellular uptake of FITC-RGD peptides in a large population of cells.

Protocol for Flow Cytometry: [7][10]

-

Harvest cultured cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate the cells with the FITC-RGD peptide conjugate at various concentrations and for different time points at 37°C.

-

As a negative control, incubate cells without the peptide or with a non-binding control peptide (e.g., FITC-RGK).

-

After incubation, wash the cells twice with ice-cold PBS to stop the uptake process and remove unbound peptide.

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer equipped with a blue laser (488 nm) for FITC excitation.

-

Quantify the mean fluorescence intensity to determine the relative amount of peptide uptake.

Visualization of Cellular Processes

Experimental Workflow for Studying FITC-RGD Peptide Uptake

The following diagram illustrates a typical experimental workflow for investigating the cellular uptake and localization of FITC-RGD peptides.

Integrin-Mediated Signaling Pathway

The binding of RGD peptides to integrins on the cell surface initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This process plays a crucial role in cell adhesion, migration, proliferation, and survival.

Upon binding of an RGD peptide, integrins cluster and activate focal adhesion kinase (FAK).[4] This leads to the recruitment and activation of other signaling proteins, including Src family kinases, which can then trigger downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately influencing gene expression and cellular behavior.[4]

Cellular Uptake via Clathrin-Mediated Endocytosis

Studies have shown that multimeric RGD peptides are internalized along with their integrin receptors primarily through clathrin-mediated endocytosis.[11] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the RGD-integrin complex.

Following internalization, the vesicles mature into early and then late endosomes. Ultimately, the cargo is often trafficked to lysosomes for degradation. Understanding this trafficking pathway is essential for designing drug delivery systems where the therapeutic agent needs to be released into the cytoplasm before reaching the lysosome.

Conclusion

The cellular uptake and localization of FITC-RGD peptides are complex processes initiated by specific binding to integrin receptors, followed by internalization through endocytic pathways and subsequent intracellular trafficking. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to investigate and modulate these interactions for various biomedical applications. The ability to visualize and quantify these processes using techniques like confocal microscopy and flow cytometry is invaluable for the rational design of RGD-based diagnostics and therapeutics.

References

- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha(v)beta3 and alpha(v)beta5 integrins bind both the proximal RGD site and non-RGD motifs within noncollagenous (NC1) domain of the alpha3 chain of type IV collagen: implication for the mechanism of endothelia cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FITC-Labeled RGD Peptides as Novel Contrast Agents for Functional Fluorescent Angiographic Detection of Retinal and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Ahx Linker in FITC-Labeled Peptides

Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling peptides and proteins due to its high absorptivity, excellent fluorescence quantum yield, and excitation wavelength that aligns well with common laser lines. The conjugation of FITC to a peptide allows for the visualization and quantification of peptide interactions, localization, and uptake in various biological systems. However, the direct conjugation of FITC to the N-terminus of a peptide can lead to undesirable side reactions and steric hindrance. The incorporation of a linker, such as 6-aminohexanoic acid (Ahx), between the fluorophore and the peptide sequence is a common strategy to circumvent these issues. This guide provides a detailed examination of the role of the Ahx linker, supported by quantitative data, experimental protocols, and illustrative diagrams.

The Core Functions of the Ahx Linker

The 6-aminohexanoic acid (Ahx) linker is a flexible, hydrophobic spacer that plays a crucial role in the synthesis and function of FITC-labeled peptides.[1][2] Its primary functions are to ensure the integrity of the peptide during synthesis and to maintain its biological activity post-labeling.

Prevention of N-Terminal Degradation in Solid-Phase Peptide Synthesis (SPPS)

The most critical role of the Ahx linker is to prevent the degradation of the N-terminal amino acid during the acidic cleavage step of solid-phase peptide synthesis (SPPS).[3][4] When FITC is directly attached to the N-terminal amine of a peptide, the resulting thiourea linkage is susceptible to cyclization under acidic conditions, a reaction analogous to Edman degradation.[5][6] This leads to the formation of a thiohydantoin derivative, which results in the cleavage and removal of the N-terminal amino acid from the peptide sequence.[7][8] The insertion of an Ahx spacer between the FITC molecule and the N-terminal amino acid effectively prevents this unwanted side reaction, ensuring the synthesis of the correct, full-length fluorescently labeled peptide.[4][5]

Reduction of Steric Hindrance

FITC is a bulky aromatic compound.[9] Its direct attachment to a peptide can sterically hinder the interaction of the peptide with its biological target, such as a receptor or enzyme.[7] This can lead to a significant reduction or complete loss of the peptide's biological activity. The six-carbon chain of the Ahx linker provides spatial separation between the bulky fluorophore and the bioactive peptide sequence.[1] This separation helps to preserve the native conformation of the peptide, allowing it to bind to its target without interference from the FITC molecule.[7][9]

Enhancement of Stability and Flexibility

The inclusion of a flexible spacer like Ahx can also contribute to the increased stability of the fluorescent label.[7][10] The flexibility of the Ahx linker, which contains six rotatable bonds, may also help the peptide chain remain properly solvated during synthesis, which can prevent aggregation and increase the yield of the desired product.[11][12] This flexibility can also be advantageous in biological assays, allowing the peptide to adopt an optimal conformation for binding.

Quantitative Data on the Impact of Ahx Linkers

The use of an Ahx linker can influence various quantitative parameters of a FITC-labeled peptide, including its binding affinity and cellular uptake.

Table 1: Cellular Binding of FITC-Ahx-Peptides

The following table summarizes data on the cellular binding of different FITC-Ahx-labeled peptides to various cell lines, as measured by flow cytometry. The data is presented as the normalized mean fluorescence intensity (MFI), which is indicative of the extent of peptide binding and/or uptake.

| Peptide Sequence | Cell Line | Normalized Mean Fluorescence Intensity (MFI) |

| FITC-Ahx-FALGEA | 293T | ~10 |

| EGFR WT | ~12 | |

| EGFRvIII | ~15 | |

| FITC-Ahx-YHWYGYTPENVI | 293T | ~8 |

| EGFR WT | ~10 | |

| EGFRvIII | ~45 | |

| FITC-Ahx-VLGREEWSTSYW | 293T | ~10 |

| EGFR WT | ~60 | |

| EGFRvIII | ~100 | |

| (Data adapted from a study on peptide ligands for the EGFRvIII receptor[13]) |

Table 2: Influence of Linker Length on Receptor Binding Affinity

This table illustrates the effect of hydrocarbon linker length on the GnRH receptor binding affinity of DOTA-conjugated GnRH peptides. While not specific to FITC, it demonstrates the principle that linker length is a critical parameter for optimizing receptor interactions. Ahx (6-aminohexanoic acid) is compared to shorter (Gaba) and longer (Aoc, Aun) linkers.

| Peptide Conjugate | Linker | Linker Length (Carbons) | GnRH Receptor Binding Affinity (IC50, nM) |

| DOTA-Gaba-(D-Lys6-GnRH) | γ-aminobutyric acid | 4 | 134.5 |

| DOTA-Ahx-(D-Lys6-GnRH) | 6-aminohexanoic acid | 6 | 36.1 |

| DOTA-Aoc-(D-Lys6-GnRH) | 8-aminooctanoic acid | 8 | 26.6 |

| DOTA-Aun-(D-Lys6-GnRH) | 11-aminoundecanoic acid | 11 | 22.8 |

| (Data from a study on DOTA-conjugated GnRH peptides[14]) |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of FITC-Ahx-peptides.

Protocol for On-Resin N-Terminal Labeling with FITC using an Ahx Linker

This protocol describes the steps for labeling a peptide with FITC at the N-terminus using an Ahx spacer during solid-phase peptide synthesis.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.

-

Fmoc-Ahx-OH Coupling: Following the coupling of the final amino acid of the peptide sequence, deprotect the N-terminal Fmoc group. Then, couple Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH) to the N-terminus of the resin-bound peptide using a standard coupling reagent like HBTU/DIPEA in DMF.

-

N-Terminal Fmoc Deprotection: Remove the Fmoc group from the newly coupled Ahx linker by treating the resin with 20% piperidine in DMF for 15-20 minutes.

-

Resin Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and prepare for the FITC labeling step.

-

FITC Labeling Reaction:

-

Prepare a solution of FITC (1.5-3 molar excess relative to the resin substitution) in DMF.

-

Add DIPEA (6 molar excess) to the FITC solution.

-

Add the FITC/DIPEA solution to the resin.

-

Allow the reaction to proceed for 2-4 hours (or overnight) at room temperature in the dark with gentle agitation.[8]

-

-

Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates the completion of the labeling reaction.

-

Final Washing: After a successful reaction, wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents.

-

Cleavage and Deprotection: Cleave the FITC-Ahx-peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol for Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the internalization of FITC-Ahx-peptides into cells.

-

Cell Culture: Culture the desired cell line to approximately 80% confluency in appropriate growth media.

-

Cell Preparation: Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors. Wash the cells with PBS or a suitable buffer.

-

Incubation with Peptide: Resuspend the cells in a buffer (e.g., PBS with 1% BSA) at a concentration of 1x10⁶ cells/mL. Add the FITC-Ahx-peptide to the cell suspension at the desired final concentration (e.g., 1-10 µM).

-

Incubation Conditions: Incubate the cells with the peptide for a defined period (e.g., 30-60 minutes) at 37°C or 4°C (to distinguish between active uptake and surface binding). Protect the samples from light.

-

Washing: After incubation, wash the cells two to three times with cold PBS to remove any unbound peptide.

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).

-

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for FITC.

-

Collect data from a sufficient number of cells (e.g., 10,000 events).

-

Use unlabeled cells as a negative control to set the background fluorescence.

-

-

Data Analysis: Quantify the cellular uptake by determining the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the cell population.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the Ahx linker.

Caption: Ahx linker prevents N-terminal degradation during acidic cleavage in SPPS.

Caption: Workflow for the synthesis of a FITC-Ahx-labeled peptide.

Caption: Ahx linker provides spatial separation for receptor binding.

Conclusion

The 6-aminohexanoic acid (Ahx) linker is an essential component in the design and synthesis of functional FITC-labeled peptides. Its primary role is to prevent the chemical degradation of the peptide during solid-phase synthesis, ensuring the integrity of the final product. Furthermore, the Ahx linker mitigates steric hindrance from the bulky FITC dye, thereby preserving the peptide's biological activity. The flexibility and length of the linker can be optimized to enhance binding affinity and cellular uptake, making it a critical parameter in the development of peptide-based diagnostics, therapeutics, and research tools. The protocols and data presented in this guide underscore the importance of rational linker selection and provide a framework for the successful application of FITC-Ahx-peptides in scientific research.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]

- 8. peptideweb.com [peptideweb.com]

- 9. researchgate.net [researchgate.net]

- 10. FITC/FAM Labeling-Nanjing TGpeptide Co., Ltd [tgpeptides.com]

- 11. lifetein.com [lifetein.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Influences of hydrocarbon linkers on the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of FITC-GRGDSP Binding Affinity: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of the binding affinity of Fluorescein isothiocyanate (FITC) conjugated Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptides. Tailored for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental protocols for key assays, and the underlying signaling pathways involved in GRGDSP-integrin interactions.

Introduction to GRGDSP and Integrin Binding

The Arg-Gly-Asp (RGD) sequence is a critical cell adhesion motif found in numerous extracellular matrix (ECM) proteins.[1] The peptide GRGDSP, derived from fibronectin, mimics these natural ligands and primarily interacts with a class of cell surface receptors known as integrins.[2][3] Integrins are heterodimeric transmembrane proteins that mediate cell-matrix adhesion and trigger intracellular signaling cascades, influencing cell proliferation, migration, differentiation, and survival.[1][4] Nearly half of the known integrins recognize the RGD motif, including key subtypes like αvβ3, αvβ5, and α5β1.[1][5]

Conjugating GRGDSP with a fluorophore like FITC enables direct visualization and quantification of its binding to integrins. Characterizing the binding affinity of FITC-GRGDSP is crucial for applications ranging from developing targeted drug delivery systems to designing biomaterials that promote specific cellular responses.[2][6] This guide focuses on the common in vitro methods used to determine these binding parameters.

Quantitative Binding Data

The binding affinity of RGD-containing peptides to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize reported binding affinities for linear RGD peptides and FITC-conjugated cyclic RGD peptides.

Table 1: IC50 Values of Linear RGD Peptides for Various Integrin Subtypes

| Peptide | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) |

| GRGDSP | 12 - 89 | 167 - 580 | 34 - 335 |

Data sourced from a comprehensive evaluation using a solid-phase binding assay. The ranges reflect the variability observed in such test systems.[5]

Table 2: IC50 Values of FITC-Conjugated Cyclic RGD Peptides for Integrin αvβ3/αvβ5

| Peptide | Target Integrin(s) | Cell Line | IC50 (nM) |

| FITC-RGD2 | αvβ3 / αvβ5 | U87MG glioma | 89 ± 17 |

| FITC-3P-RGD2 | αvβ3 / αvβ5 | U87MG glioma | 32 ± 7 |

| FITC-Galacto-RGD2 | αvβ3 / αvβ5 | U87MG glioma | 28 ± 8 |

Data determined using a competitive displacement assay with 125I-echistatin as the radioligand.[7] These cyclic peptides often exhibit higher affinity and stability compared to their linear counterparts.[3]

Experimental Protocols & Methodologies

Several robust in vitro methods are employed to characterize the binding affinity of FITC-GRGDSP. These include cell-based competitive binding assays, fluorescence polarization, and solid-phase binding assays.

Cell-Based Competitive Binding Assay

This is a widely used method to determine the binding affinity of an unlabeled ligand by measuring its ability to compete with a labeled ligand (e.g., FITC-GRGDSP or a radiolabeled equivalent) for binding to receptors on the cell surface.[5][8]

Principle: Cells expressing the target integrin are incubated with a fixed concentration of a labeled ligand and varying concentrations of the unlabeled competitor peptide. The amount of labeled ligand bound to the cells decreases as the concentration of the competitor increases. The data is used to calculate the IC50 value.

Detailed Protocol:

-

Cell Preparation: Culture cells known to express the integrin of interest (e.g., U87MG cells for αvβ3/αvβ5) to approximately 80-90% confluency.[7] Harvest the cells using a non-enzymatic dissociation solution to preserve cell surface proteins.

-

Incubation: Resuspend cells in a suitable binding buffer. In a 96-well plate, add a fixed, subsaturating concentration of the labeled reference ligand (e.g., 125I-Echistatin).[5]

-

Competition: Add the FITC-GRGDSP peptide (or other test compound) in a series of increasing concentrations (e.g., from 0.1 nM to 10 µM).[6] Include control wells with no competitor (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

-

Equilibration: Incubate the plate at 4°C or room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.[8]

-

Washing: Wash the cells multiple times with cold binding buffer to remove unbound ligand.

-

Quantification:

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[8]

References

- 1. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. FITC-conjugated cyclic RGD peptides as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of RGD Sequences for Integrins: A Technical Guide for Researchers

The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a cornerstone of cell-matrix interactions, serving as the primary recognition site for approximately half of the 24 known integrin heterodimers. This guide provides an in-depth technical overview of the specificity of RGD-integrin binding, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative aspects of these interactions, details the experimental protocols for their characterization, and illustrates the key signaling pathways involved.

The Basis of RGD-Integrin Specificity

While the RGD sequence is the core recognition motif, the specificity of an RGD-containing ligand for a particular integrin subtype is governed by a combination of factors. The RGD motif itself typically binds in a cleft formed at the interface of the α and β integrin subunits. The aspartic acid residue coordinates with a metal ion in the β subunit's Metal Ion-Dependent Adhesion Site (MIDAS), while the arginine's guanidinium group interacts with acidic residues in the α subunit.

However, the key determinants of specificity lie in the residues flanking the RGD sequence and the overall conformation of the peptide. These "synergy" sites and the three-dimensional presentation of the RGD motif dictate the binding affinity and selectivity for different integrin subtypes.

Conformational Constraints: Linear vs. Cyclic Peptides

A critical factor influencing RGD-integrin specificity is the conformational flexibility of the peptide. Linear RGD peptides are highly flexible, which can sometimes lead to lower binding affinity and lack of specificity. Cyclization of the peptide backbone introduces conformational constraints, pre-organizing the RGD motif into a bioactive conformation that can lead to significantly higher affinity and selectivity for specific integrin subtypes. Cyclic RGD peptides have been shown to exhibit improved affinity, receptor selectivity, and enzymatic stability compared to their linear counterparts.[1]

Quantitative Binding Affinity Data

The binding affinity of RGD peptides and their mimetics to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize the binding affinities of representative linear and cyclic RGD peptides, as well as the clinical-stage compound Cilengitide, for several key integrin subtypes.

Table 1: Binding Affinity (IC50, nM) of Linear RGD Peptides for Various Integrin Subtypes

| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 | Reference |

| RGD | 89 | 440 | 335 | >10000 | >10000 | >10000 | [2] |

| GRGDS | 55.4 | 1480 | 1110 | >10000 | >10000 | >10000 | |

| GRGDSP | 20.8 | 1020 | 204 | >10000 | >10000 | >10000 | |

| GRGDSPK | 12.2 | 890 | 250 | >10000 | >10000 | >10000 |

Table 2: Binding Affinity (IC50, nM) of Cyclic RGD Peptides for Various Integrin Subtypes

| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αIIbβ3 | Reference |

| c(RGDfV) | 1.5 | 503 | 236 | 49 | >10000 | |

| c(RGDfK) | 2.6 | 250 | 141 | 75 | >10000 | |

| c(RGDyK) | 4.8 | 322 | 165 | 55 | >10000 | |

| c(RGDfC) | 6.0 | 290 | 190 | 62 | >10000 | |

| Cilengitide | 4 | 79 | - | - | weakly active | [3] |

Experimental Protocols

Characterizing the binding of RGD peptides to integrins requires robust and reproducible experimental methods. The following sections provide detailed protocols for three key assays: the solid-phase binding assay, surface plasmon resonance, and the cell adhesion assay.

Solid-Phase Binding Assay (ELISA-based)

This assay measures the ability of a soluble RGD peptide to competitively inhibit the binding of a purified integrin to its immobilized ligand.

Methodology

-

Plate Coating:

-

Coat a 96-well high-binding microplate with a solution of an RGD-containing extracellular matrix protein (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Prepare serial dilutions of the RGD test peptide in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2).

-

Add the diluted peptides to the wells, followed by the addition of a constant concentration of purified soluble integrin receptor.

-

Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the plate three times to remove unbound integrin and peptides.

-

Add a primary antibody specific for the integrin (e.g., an anti-β subunit antibody) and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

-

Signal Development and Measurement:

-

Add an HRP substrate (e.g., TMB) and allow the color to develop.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance against the logarithm of the peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Methodology

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified integrin receptor (ligand) onto the activated surface by injecting it at a low flow rate in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Analyte Interaction Analysis:

-

Equilibrate the system with a running buffer (e.g., HBS-P+ buffer containing physiological salt concentrations and divalent cations like Mn2+).

-

Inject a series of concentrations of the RGD peptide (analyte) over the immobilized integrin surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the peptide to the integrin.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the peptide-integrin complex.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove any remaining bound analyte and restore the baseline.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell Adhesion Assay

This assay measures the ability of an RGD peptide to inhibit the attachment of cells to a surface coated with an RGD-containing extracellular matrix protein.

Methodology

-

Plate Coating and Blocking:

-

Coat a 96-well tissue culture plate with an RGD-containing ECM protein (e.g., 10 µg/mL fibronectin or vitronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.

-

-

Cell Preparation:

-

Culture cells known to express the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3).

-

Detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve cell surface receptors.

-

Wash the cells and resuspend them in serum-free medium containing 1% BSA.

-

-

Inhibition Assay:

-

Pre-incubate the cells with various concentrations of the RGD test peptide for 15-30 minutes at 37°C.

-

Seed the cell-peptide suspension into the coated and blocked wells.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Washing and Staining:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the remaining adherent cells with a fixative such as 4% paraformaldehyde or cold methanol.

-

Stain the fixed cells with a solution of 0.5% crystal violet in 20% methanol for 10-20 minutes.

-

-

Quantification:

-

Wash the wells extensively with water to remove excess stain.

-

Solubilize the stain from the cells by adding a destaining solution (e.g., 10% acetic acid or 1% SDS).

-

Measure the absorbance of the solubilized stain at a wavelength of ~570-590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell adhesion relative to a control (no peptide).

-

Plot the percentage of adhesion against the logarithm of the peptide concentration and fit to a dose-response curve to determine the IC50 value.

-

Integrin Signaling Pathways

Integrin-mediated signaling is a bidirectional process, termed "outside-in" and "inside-out" signaling.

-

Outside-in signaling: The binding of an RGD ligand to the extracellular domain of an integrin induces a conformational change that is transmitted across the plasma membrane. This leads to the recruitment of a large complex of signaling and adaptor proteins to the cytoplasmic tails of the integrin, including Focal Adhesion Kinase (FAK) and Src family kinases. Activation of FAK and Src initiates downstream signaling cascades that regulate cell survival, proliferation, migration, and gene expression.

-

Inside-out signaling: Intracellular signals, often originating from other cell surface receptors, can activate signaling molecules like talin and kindlin. These proteins bind to the cytoplasmic tails of integrins, inducing a conformational change that shifts the extracellular domain to a high-affinity state, thereby increasing its ability to bind RGD ligands.

Conclusion

The specificity of the RGD sequence for different integrin subtypes is a complex interplay of primary sequence, conformational constraints, and the local microenvironment of the integrin binding pocket. Understanding these nuances is critical for the design of selective RGD-based therapeutics and for the development of advanced biomaterials that can direct cell behavior. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers in this dynamic field. By employing these methods, scientists can more effectively characterize novel RGD mimetics and further unravel the intricacies of integrin-mediated cell adhesion and signaling.

References

Methodological & Application

Application Notes and Protocols for FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro in Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro is a fluorescently labeled peptide designed for the detection and visualization of integrin-expressing cells. This molecule consists of the well-characterized Arg-Gly-Asp (RGD) sequence, which is a primary recognition motif for a variety of integrins, linked via a Gly-Ser-Pro sequence and an aminohexanoic acid (Ahx) spacer to a fluorescein isothiocyanate (FITC) fluorophore. The RGD motif is known to bind to several integrin subtypes, including αvβ3, αvβ5, α5β1, and αIIbβ3, which are involved in crucial cellular processes such as cell adhesion, migration, proliferation, and differentiation.[1][2] The expression of certain integrins is often upregulated in various pathological conditions, including tumor angiogenesis and metastasis, making this fluorescent peptide a valuable tool for cancer research and drug development.[3][4]

These application notes provide detailed protocols for the use of this compound in cell staining for fluorescence microscopy and in cell adhesion assays.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of RGD-based fluorescent peptides in cell-based assays. Note that optimal conditions may vary depending on the specific cell type, experimental setup, and the expression level of target integrins.

Table 1: Binding Affinity of RGD Peptides to Various Integrins

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| GRGDSP | αvβ3 | 12 - 89 | [1] |

| GRGDSP | αvβ5 | 167 - 580 | [1] |

| GRGDSP | α5β1 | 34 - 335 | [1] |

| FITC-Galacto-RGD2 (cyclic) | αvβ3/αvβ5 | 28 ± 8 | [5][6] |

| FITC-3P-RGD2 (cyclic) | αvβ3/αvβ5 | 32 ± 7 | [5][6] |

| FITC-RGD2 (cyclic) | αvβ3/αvβ5 | 89 ± 17 | [5][6] |

Table 2: Recommended Staining Parameters for FITC-RGD Peptides

| Parameter | Recommended Range | Notes | Reference |

| Staining Concentration | 5 µM - 100 µM | Optimal concentration is cell-type dependent. Higher concentrations may be needed for cells with low integrin expression. | [5][7] |

| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient for cells with high integrin expression. | [5][7] |

| Incubation Temperature | Room Temperature or 37°C | 37°C may facilitate receptor-mediated endocytosis. | [8] |

Table 3: Fluorescence Microscopy Settings for FITC

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | ~490 - 495 | [9][10] |

| Emission Maximum | ~519 - 525 | [9][10] |

| Recommended Excitation Filter | 450 - 490 | [11] |

| Recommended Emission Filter | 500 - 550 | [11] |

Experimental Protocols

Protocol 1: In Vitro Cell Staining for Fluorescence Microscopy

This protocol describes the staining of live or fixed cells with this compound for the visualization of integrin expression.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with antifade reagent

-

Glass coverslips or imaging-compatible plates

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound in cell culture medium or PBS. The recommended starting concentration is 10 µM, but this should be optimized for your specific cell type (see Table 2).

-

Staining:

-

For live-cell imaging:

-

For fixed-cell imaging:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Add the staining solution and incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a standard FITC filter set (see Table 3).

Protocol 2: Cell Adhesion Assay

This protocol provides a method to assess the role of RGD-binding integrins in cell adhesion using this compound as a competitive inhibitor.

Materials:

-

This compound

-

Control peptide (e.g., GRGESP)

-

Extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin)

-

96-well plate

-

Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Harvest cells and resuspend them in serum-free cell culture medium.

-

Inhibition: Incubate the cells with varying concentrations of this compound or a control peptide for 30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification:

-

Add a fluorescent viability dye such as Calcein-AM to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Analysis: The reduction in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of cell adhesion.

Mandatory Visualizations

Signaling Pathway

Caption: GRGDSP-Integrin signaling pathway.

Experimental Workflow

Caption: Workflow for cell staining with FITC-Ahx-GRGDSP.

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]

- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer [mdpi.com]

- 5. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FITC-conjugated cyclic RGD peptides as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. optolongfilter.com [optolongfilter.com]

Application of FITC-RGD Peptides in Flow Cytometry Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC) conjugated to Arginylglycylaspartic acid (RGD) peptides are powerful tools for the detection and quantification of integrin expression on the cell surface by flow cytometry. The RGD motif is a primary recognition site for a variety of integrins, particularly αvβ3 and αvβ5, which are often overexpressed in various pathological conditions, including cancer and angiogenesis. This makes FITC-RGD peptides valuable probes for cancer research, studies of angiogenesis, and the development of targeted therapeutics. By binding to these integrins, the fluorescently labeled peptide allows for the identification and sorting of cells based on their integrin expression levels.

This document provides detailed application notes and protocols for the use of FITC-RGD peptides in flow cytometry analysis.

Principle of the Assay

FITC-RGD peptides bind specifically to integrins on the cell surface that recognize the RGD sequence. The fluorescence of the FITC molecule, which is excited by a 488 nm laser in a flow cytometer, allows for the detection and quantification of the peptide bound to the cells. The intensity of the fluorescence signal is proportional to the number of RGD-binding integrins on the cell surface. This allows for the characterization of cell populations based on their integrin expression profile.

Applications

-

Cancer Research: Studying the expression of RGD-binding integrins on tumor cells, which is often correlated with metastatic potential.

-

Angiogenesis Research: Identifying and quantifying endothelial cells involved in new blood vessel formation.

-

Drug Development: Screening for compounds that modulate integrin expression or function.

-

Cell Adhesion Studies: Investigating the role of RGD-binding integrins in cell-matrix and cell-cell interactions.

Data Presentation

The binding affinity of various FITC-conjugated cyclic RGD peptides to integrins can be determined through competitive displacement assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of binding affinity, with lower values indicating higher affinity.

| Peptide | Target Integrins | Cell Line Used in Assay | IC50 (nM) | Reference |

| FITC-Galacto-RGD₂ | αvβ3 / αvβ5 | U87MG glioma | 28 ± 8 | [1][2][3][4] |

| FITC-3P-RGD₂ | αvβ3 / αvβ5 | U87MG glioma | 32 ± 7 | [1][2][3][4] |

| FITC-RGD₂ | αvβ3 / αvβ5 | U87MG glioma | 89 ± 17 | [1][2][3][4] |

| c(RGDfK) (unlabeled standard) | αvβ3 / αvβ5 | U87MG glioma | 414 ± 36 | [1][2] |

| FITC-3P-RGK₂ (negative control) | Low affinity | U87MG glioma | 589 ± 73 | [1][2] |

Note: Mean Fluorescence Intensity (MFI) is another key quantitative output from flow cytometry experiments using FITC-RGD peptides. MFI represents the average fluorescence signal of the analyzed cell population and is directly proportional to the density of the target integrins. However, specific MFI values are highly dependent on experimental conditions (e.g., cell type, peptide concentration, instrument settings) and are therefore not presented here as standardized values.

Experimental Protocols

Protocol 1: Staining of Cells in Suspension with FITC-RGD Peptide for Flow Cytometry

This protocol details the steps for staining a single-cell suspension with an FITC-RGD peptide for the analysis of integrin expression.

Materials:

-

FITC-conjugated RGD peptide (e.g., FITC-c(RGDyK))

-

Cells in suspension (e.g., U87MG, A549, or other cell lines of interest)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

Flow Cytometry Staining Buffer: PBS with 1% BSA

-

Propidium Iodide (PI) or other viability dye (optional)

-

Unlabeled RGD peptide for blocking (optional, for specificity control)

-

Flow cytometer tubes

Procedure:

-

Cell Preparation:

-

For suspension cell lines, collect cells by centrifugation at 300-400 x g for 5 minutes.

-

For adherent cell lines, detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Avoid using trypsin if possible, as it can cleave integrins. Gently scrape cells if necessary.

-

Wash the cells once with PBS and centrifuge at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometer tube.

-

Add the FITC-RGD peptide to the cell suspension at the desired final concentration (typically in the range of 10-100 nM, this should be optimized for each cell line and peptide).

-

For a blocking control: In a separate tube, pre-incubate the cells with a high concentration (e.g., 10 µM) of unlabeled RGD peptide for 15-20 minutes at 4°C before adding the FITC-RGD peptide.

-

Incubate the tubes for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Repeat the wash step two more times.

-

-

Resuspension and Viability Staining (Optional):

-

Resuspend the cell pellet in 200-500 µL of cold Flow Cytometry Staining Buffer.

-

If assessing cell viability, add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser for FITC excitation.

-

Collect FITC fluorescence in the appropriate channel (typically around 525/50 nm).

-

Gate on the live, single-cell population to exclude debris, dead cells, and doublets.

-

Record the Mean Fluorescence Intensity (MFI) of the FITC signal for each sample.

-

Visualization of Workflows and Pathways

Experimental Workflow for FITC-RGD Staining

Caption: Experimental workflow for staining cells with FITC-RGD peptides for flow cytometry.

RGD-Integrin Signaling Pathway

Caption: Simplified RGD-integrin outside-in signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FITC-conjugated cyclic RGD peptides as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Imaging of Tumors with FITC-GRGDSP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fluorescein isothiocyanate (FITC) conjugated to the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide for in vivo tumor imaging. The GRGDSP peptide is a well-characterized ligand that specifically targets αvβ3 integrin, a cell adhesion molecule that is overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[1][2] This makes FITC-GRGDSP a valuable tool for non-invasive visualization and monitoring of tumor growth and angiogenesis.

Principle of Tumor Targeting